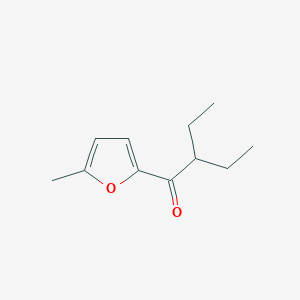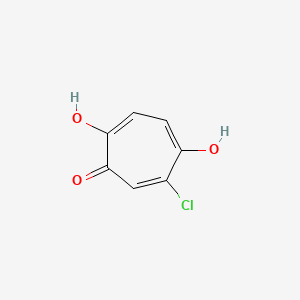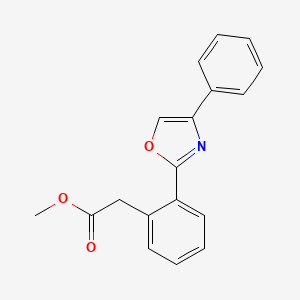
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzene ring, an oxazole ring, and an ester functional group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzeneacetic acid derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring and ester functional group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-
- Benzeneacetic acid, 2-(4-methyl-2-oxazolyl)-, methyl ester
- Benzeneacetic acid, 2-(4-phenyl-2-thiazolyl)-, methyl ester
Uniqueness
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester is unique due to the presence of both the oxazole ring and the ester functional group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
104907-36-0 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
methyl 2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C18H15NO3/c1-21-17(20)11-14-9-5-6-10-15(14)18-19-16(12-22-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Clave InChI |
PLEWCNOICRPIGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=CC=C1C2=NC(=CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



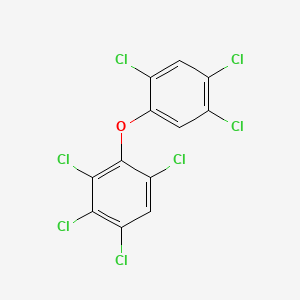
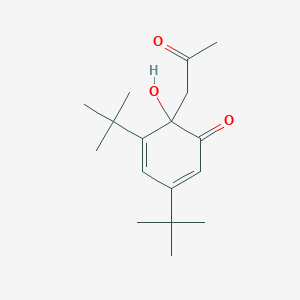

![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
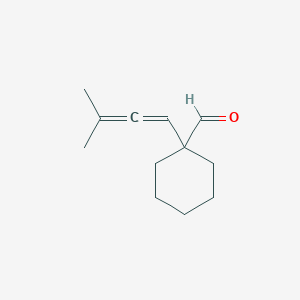

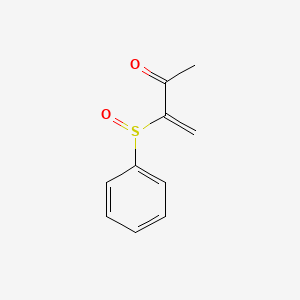
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

